molecular formula C22H14ClN3O5 B2908143 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-42-2

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2908143
CAS No.: 887898-42-2
M. Wt: 435.82
InChI Key: OIHFSSSQQIIGCX-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound with a unique substitution pattern. The core benzofuran scaffold is functionalized at the 2-position with a carboxamide group linked to a 4-nitrophenyl moiety and at the 3-position with a 4-chlorobenzamido substituent.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHFSSSQQIIGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic or basic conditions.

    Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form 3-(4-chlorobenzamido)benzofuran.

    Nitration: The final step involves the nitration of the amide product with 4-nitrophenylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular pathways.

    Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

(a) 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (CAS: 397881-02-6)

  • Substituents: 3-amino group, 4-methylphenyl at the carboxamide.
  • Key Differences: The amino group at the 3-position is less electron-withdrawing compared to the 4-chlorobenzamido group in the target compound. The 4-methylphenyl substituent introduces mild electron-donating effects, contrasting with the 4-nitrophenyl group’s strong electron-withdrawing nature. This results in higher lipophilicity but reduced polarity compared to the target compound .

(b) 3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS: 887897-52-1)

  • Substituents : 3-methylbenzamido at the 3-position, 4-nitrophenyl at the carboxamide.
  • Key Differences : The methyl group on the benzamido substituent increases steric bulk and reduces electronegativity relative to the 4-chloro substitution in the target compound. This difference may enhance metabolic stability but reduce electrophilic reactivity. Molecular weight (415.41 g/mol) is slightly lower than the target compound’s estimated weight (~435–440 g/mol) due to the substitution of chlorine with methyl .

(c) 2-Hydroxy-N-(4-methylphenyl)benzamide

  • Substituents : 2-hydroxybenzamide core, 4-methylphenyl.
  • Key Differences : The absence of a benzofuran ring and the presence of a hydroxyl group make this compound more polar and prone to hydrogen bonding. The 4-methylphenyl group further differentiates its electronic profile from the nitro-substituted target compound, suggesting divergent applications in synthesis (e.g., as a precursor for benzoxazepines) .

(d) N-{3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide (CAS: 1603881-16-8)

  • Substituents : Piperidinylpropyl-acetamidophenyl chain, 4-chlorophenyl on benzofuran.
  • The 4-chlorophenyl group on benzofuran aligns with the target compound’s chloro-substitution, though positional differences (5- vs. 3-substitution) alter steric and electronic interactions .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 4-Cl-benzamido (3), 4-NO₂-phenyl (2) C23H15ClN3O5* ~435–440* High electronegativity; potential for strong protein binding
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide NH₂ (3), 4-CH₃-phenyl (2) C16H14N2O2 274.30 Electron-donating groups; moderate polarity
3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide 3-CH₃-benzamido (3), 4-NO₂-phenyl (2) C23H17N3O5 415.41 Steric hindrance from methyl; intermediate reactivity
2-Hydroxy-N-(4-methylphenyl)benzamide OH (2), 4-CH₃-phenyl C14H13NO2 227.26 Polar, hydrogen-bond donor; synthetic precursor
N-{3-[4-(3-Acetamidophenyl)piperidin-1-yl]propyl}-5-(4-Cl-phenyl)-carboxamide Piperidinylpropyl-acetamidophenyl (side chain), 4-Cl-phenyl (5) C31H32ClN3O3 530.07 High lipophilicity; designed for enhanced bioavailability

*Estimated based on structural analogy to .

Research Implications

  • Solubility : Compared to the methyl-substituted analogue , the chlorine and nitro groups reduce solubility in aqueous media but may improve binding affinity in hydrophobic environments.
  • Synthetic Utility : Unlike 2-hydroxybenzamide derivatives used in benzoxazepine synthesis , the target compound’s benzofuran core offers rigidity, which is advantageous in designing conformationally restricted inhibitors.

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